4-Pentadecylbenzene-1,3-diol
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Overview
Description
4-Pentadecylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and a pentadecyl chain at the 4 position. This compound is part of the dihydroxybenzene family, known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentadecylbenzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with a pentadecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of resorcinol act as nucleophiles attacking the halide.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes including the preparation of intermediates, purification, and final synthesis under controlled conditions to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Pentadecylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Pentadecylbenzene-1,3-diol exerts its effects involves interactions with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
4-Methyl-5-pentylbenzene-1,3-diol: Similar structure with a shorter alkyl chain.
Catechol (benzene-1,2-diol): Differing in the position of hydroxyl groups.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions.
Uniqueness: 4-Pentadecylbenzene-1,3-diol is unique due to its long pentadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-pentadecylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)18-21(19)23/h16-18,22-23H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHWBDBBPXMVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277083 |
Source
|
Record name | 4-pentadecylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16825-54-0 |
Source
|
Record name | NSC775 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-pentadecylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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